6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot, four-component reaction. The starting materials include aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile. The reaction is catalyzed by choline chloride-based thiourea, which provides an eco-friendly and efficient synthesis route . The reaction conditions are mild, and the process is characterized by high yields and shorter reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions (MCRs) are often employed. MCRs are advantageous in industrial settings due to their efficiency, atom economy, and reduced waste production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. For instance, it can intercalate with DNA, disrupting DNA replication and transcription processes . Additionally, it may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-aryl-2,4-dihydro-3-phenyl pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent .
Properties
Molecular Formula |
C19H13N5O3 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
6-amino-4-(2-nitrophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H13N5O3/c20-10-13-15(12-8-4-5-9-14(12)24(25)26)16-17(11-6-2-1-3-7-11)22-23-19(16)27-18(13)21/h1-9,15H,21H2,(H,22,23) |
InChI Key |
YTXAOVKKKBQKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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